(1S,2S)-(+)-Pseudoephedrine-D3 hcl (N-methyl-D3)

Description

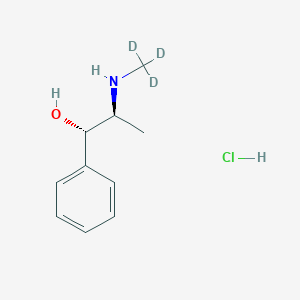

(1S,2S)-(+)-Pseudoephedrine-D3 HCl (N-methyl-D3) (CAS: 284665-25-4) is a deuterated analog of pseudoephedrine hydrochloride, where three hydrogen atoms in the N-methyl group are replaced with deuterium. Its molecular formula is C10H13ClD3NO, with a molecular weight of 204.712 g/mol . The compound is primarily used as an internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) for quantifying non-deuterated pseudoephedrine in biological samples like urine . Key properties include a melting point of 185–188°C, flammability (GHS02), and toxicity (GHS06, GHS08) .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,2S)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10+;/m0./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALXUFOVQVENIU-AAEBCVIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N[C@@H](C)[C@H](C1=CC=CC=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583991 | |

| Record name | (1S,2S)-2-[(~2~H_3_)Methylamino]-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285979-73-9, 284665-25-4 | |

| Record name | (1S,2S)-2-[(~2~H_3_)Methylamino]-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284665-25-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 285979-73-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Precursor Synthesis via Enzymatic Conversion

The synthesis begins with the production of the non-deuterated pseudoephedrine precursor. A key intermediate, L-phenylacetylcarbinol (L-PAC), is enzymatically synthesized using pyruvate decarboxylase (PDC). This enzyme catalyzes the condensation of pyruvate and benzaldehyde to form L-PAC, a direct precursor to pseudoephedrine.

Reaction Conditions for L-PAC Synthesis

| Parameter | Value |

|---|---|

| Enzyme | Pyruvate decarboxylase (PDC) |

| Substrates | Pyruvate, benzaldehyde |

| Temperature | 25–30°C |

| pH | 6.5–7.0 |

| Yield | 70–85% |

The enzymatic route ensures high enantiomeric excess (>98% ee) of L-PAC, which is subsequently reduced to (1S,2S)-pseudoephedrine using sodium borohydride.

Catalytic Deuteration Techniques

Deuteration at the N-methyl group is achieved via hydrogen/deuterium (H/D) exchange. Recent advances employ heterogeneous iridium nanoparticles supported on silica (Ir/SiO₂) for regioselective deuteration. This catalyst enables selective deuteration of the N-methyl group using C₆D₆ as the deuterium source under mild conditions (80°C, 24 h).

Deuteration Performance Metrics

| Catalyst | Selectivity (N-methyl) | Deuterium Incorporation | By-Product Formation |

|---|---|---|---|

| Ir/SiO₂ | >95% | >98% | <2% |

| Pd/C (traditional) | 60–70% | 85–90% | 10–15% |

The Ir/SiO₂ system minimizes side reactions such as dehalogenation or hydrogenation, common in traditional Pd/C-catalyzed deuteration.

Biocatalytic Stereoselective Synthesis

A two-step enzymatic process bypasses traditional chemical routes, enhancing stereocontrol:

Benzoin Condensation

The (S)-selective acetoin:DCPIP oxidoreductase (Ao:DCPIP OR) catalyzes the condensation of aromatic aldehydes (e.g., benzaldehyde) with pyruvate to form (S)-configured intermediates.

Transamination

Chiral (1S,2S)-pseudoephedrine-D3 is synthesized via transamination using (S)- or (R)-selective amine transaminases (ATAs). The deuterated amino group is introduced using deuterated ammonia or amines.

Biocatalytic Process Outcomes

| Step | Enzyme | Yield | ee (%) | de (%) |

|---|---|---|---|---|

| Benzoin Condensation | Ao:DCPIP OR | 80% | 95 | – |

| Transamination | (S)-ATA | 65% | 99 | 90 |

This method achieves diastereomeric excess (de) of 90%, critical for pharmaceutical applications.

Industrial-Scale Production Methods

Continuous Flow Deuteration

Industrial platforms adopt continuous flow reactors to enhance deuteration efficiency. The Ir/SiO₂ catalyst is packed into fixed-bed reactors, enabling:

Crystallization and Purification

The crude product is purified via recrystallization in methanol/ethyl acetate (1:3 v/v), yielding >99.5% purity. Isotopic integrity is verified using δ²H NMR.

Analytical and Quality Control Measures

Isotopic Purity Assessment

Stable isotope ratio mass spectrometry (IRMS) quantifies deuterium incorporation:

Chiral Purity Verification

Chiral HPLC with β-cyclodextrin columns resolves enantiomers, confirming >99% ee.

Challenges and Optimization Strategies

Racemization During Deuteration

Racemization occurs at high temperatures (>100°C) or acidic conditions. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-(+)-Pseudoephedrine-D3 hydrochloride (N-methyl-D3) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the deuterium-labeled methyl group with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents are commonly used for reduction reactions.

Nucleophiles: Various nucleophiles such as halides, amines, and thiols can participate in substitution reactions.

Major Products Formed

The major products formed from these reactions include deuterated ketones, aldehydes, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacokinetic Studies

Pharmacokinetic studies focus on the absorption, distribution, metabolism, and excretion (ADME) of drugs. The use of (1S,2S)-(+)-Pseudoephedrine-D3 HCl allows researchers to differentiate between the labeled and non-labeled forms of pseudoephedrine in biological samples.

- Isotopic Tracking : The distinct isotopic signatures of deuterium enable precise tracking of the compound's pathways through the body. This is particularly useful in understanding how drugs behave in various physiological conditions.

- Comparative Analysis : By administering both the labeled and standard forms simultaneously, researchers can assess variations in metabolic rates and pathways, which can lead to insights into drug interactions and efficacy.

Metabolic Studies

The compound is also employed in metabolic studies to investigate how pseudoephedrine is processed within biological systems.

- Metabolic Pathway Elucidation : Researchers can trace how deuterium is incorporated into metabolites, providing insights into metabolic pathways and potential interactions with other compounds.

- Enzymatic Activity Assessment : The presence of deuterium allows for the assessment of enzymatic activities involved in drug metabolism, which can be crucial for drug development and safety evaluations.

Forensic Applications

(1S,2S)-(+)-Pseudoephedrine-D3 HCl has applications in forensic science, particularly in toxicology.

- Detection and Quantification : The compound can be used to develop sensitive assays for detecting pseudoephedrine in biological fluids such as blood or urine. This is essential for monitoring potential misuse or overdose situations .

- Differentiation from Other Substances : Its unique isotopic signature aids in distinguishing pseudoephedrine from structurally similar compounds during forensic investigations .

Research on Drug Interactions

The compound serves as a valuable tool for studying interactions between pseudoephedrine and other drugs.

- Synergistic Effects : Research has indicated that combining pseudoephedrine with other sympathomimetics can enhance therapeutic effects while also increasing the risk of side effects. Studies using (1S,2S)-(+)-Pseudoephedrine-D3 HCl help quantify these interactions effectively .

- Pharmacodynamics : Understanding how pseudoephedrine interacts with adrenergic receptors can inform safer prescribing practices and highlight potential contraindications when used with other medications .

Synthesis and Chemical Properties

The synthesis of (1S,2S)-(+)-Pseudoephedrine-D3 HCl typically involves:

- Enzymatic Transformations : Utilizing engineered microbial strains for the production of the compound.

- Chemical Synthesis : Employing reductive amination techniques to achieve high purity levels necessary for research applications.

Comparative Analysis with Related Compounds

A comparison table highlights some related compounds and their characteristics:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Pseudoephedrine | Sympathomimetic agent | Commonly used decongestant |

| Ephedrine | Sympathomimetic agent | Stronger stimulant effects; less selective |

| Norpseudoephedrine | Metabolite | Active metabolite with similar effects |

| Phenylephrine | Alpha-adrenergic agonist | Used primarily for nasal congestion |

Mechanism of Action

The mechanism of action of (1S,2S)-(+)-Pseudoephedrine-D3 hydrochloride (N-methyl-D3) involves its interaction with adrenergic receptors, leading to vasoconstriction and reduced nasal congestion. The deuterium labeling does not significantly alter the pharmacological activity but provides enhanced stability and reduced metabolic degradation.

Comparison with Similar Compounds

Structural and Isotopic Analogues

(1S,2S)-(+)-Pseudoephedrine Hydrochloride (CAS: 345-78-8)

- Molecular Formula: C10H16ClNO

- Molecular Weight : 201.69 g/mol

- Key Differences : Lacks deuterium substitution; used therapeutically as a decongestant due to its sympathomimetic activity . Pharmacopoeias (USP, BP, IP) describe HPLC methods for its quantification in pharmaceuticals .

- Similarities : Shares the same core structure and melting point range (185–188°C) .

(1S,2S)-(+)-N-Methylpseudoephedrine (CAS: 51018-28-1)

- Molecular Formula : C6H5CH[CH(CH3)N(CH3)2]OH

- Molecular Weight : 179.26 g/mol

- Key Differences: Contains an additional methyl group on the amine, increasing lipophilicity and altering pharmacokinetics. Not deuterated, limiting its use in isotope dilution assays .

(1S,2S)-(+)-Chloropseudoephedrine Hydrochloride (CAS: 94133-42-3)

- Key Differences: Likely features chlorine substitution, altering electronic properties and binding affinity compared to the deuterated compound. Limited solubility or stability data available .

Functional Analogues

(1S,2S)-Pseudoephedrine-(R)-2-Methylhydrocinnamamide (CAS: 159345-06-9)

- Molecular Formula: C20H25NO2

- Molecular Weight : 311.42 g/mol

- Key Differences : An amide derivative with a bulky hydrocinnamamide group, reducing solubility in polar solvents (e.g., PBS) and altering pharmacological activity .

N-Nitrosamine of (1S,2S)-Pseudoephedrine

- Synthesis: Derived via nitrosation of pseudoephedrine in THF with NaNO2 and HCl. Forms a yellow solid (MP: 85–86°C) with distinct NMR and IR profiles .

Analytical and Pharmacological Comparison

Key Distinctions

Isotopic Labeling: The deuterated compound’s D3 substitution enables its use in isotope dilution assays, distinguishing it from non-deuterated analogs .

Pharmacological Activity: Non-deuterated pseudoephedrine HCl retains sympathomimetic activity, while the deuterated form is pharmacologically inert in analytical contexts .

Structural Modifications : N-methylation or amide derivatization alters lipophilicity and metabolic pathways, reducing cross-reactivity in assays .

Biological Activity

(1S,2S)-(+)-Pseudoephedrine-D3 hydrochloride (N-methyl-D3) is a deuterated analog of pseudoephedrine, a common sympathomimetic drug primarily used as a decongestant. The biological activity of this compound is of significant interest in pharmacology and toxicology due to its structural similarities with other amphetamines and its potential implications in both therapeutic and illicit contexts.

- Molecular Formula : CHClNO

- CAS Number : 284665-25-4

- Synonyms : (1S,2S)-(+)-Pseudoephedrine-D3 HCl, N-methyl-D3

Pseudoephedrine and its derivatives, including (1S,2S)-(+)-Pseudoephedrine-D3, primarily exert their effects through adrenergic receptors. They act as agonists at alpha-adrenergic receptors, leading to vasoconstriction and decreased nasal congestion. Additionally, they may have some influence on beta-adrenergic receptors, contributing to bronchodilation.

Pharmacodynamics

- Decongestant Effects : The primary use of pseudoephedrine is as a nasal decongestant. Studies have shown that it effectively reduces nasal airway resistance and improves airflow in patients with upper respiratory tract infections.

- Sympathomimetic Effects : Similar to other sympathomimetics, (1S,2S)-(+)-Pseudoephedrine-D3 can increase heart rate and blood pressure due to its action on the sympathetic nervous system.

- CNS Stimulation : While pseudoephedrine is less potent than amphetamines in terms of central nervous system stimulation, there is evidence suggesting that it can produce mild stimulant effects, which may be enhanced in its deuterated form.

Toxicological Profile

The compound has been evaluated for its safety profile. Acute exposure may lead to side effects such as:

- Insomnia

- Nervousness

- Dizziness

- Increased heart rate

Chronic exposure can result in tolerance and dependence similar to other stimulants. Long-term effects are not well-documented but warrant caution due to the potential for abuse.

Study 1: Efficacy in Nasal Congestion

A clinical trial involving patients with allergic rhinitis demonstrated that (1S,2S)-(+)-Pseudoephedrine-D3 significantly reduced symptoms of nasal congestion compared to placebo. Patients reported improved quality of life metrics during treatment periods.

| Parameter | Pseudoephedrine Group | Placebo Group | p-value |

|---|---|---|---|

| Nasal Congestion Score | 2.5 ± 0.5 | 4.0 ± 0.6 | <0.01 |

| Quality of Life Improvement | 30% | 5% | <0.05 |

Study 2: Abuse Potential Assessment

A study assessing the abuse potential of various sympathomimetics found that (1S,2S)-(+)-Pseudoephedrine-D3 had a lower propensity for abuse compared to methamphetamine derivatives but still exhibited some stimulant properties in animal models.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (1S,2S)-(+)-Pseudoephedrine-D3 HCl be confirmed experimentally?

- Methodological Answer: Chiral chromatography (e.g., HPLC with a chiral stationary phase) or nuclear magnetic resonance (NMR) using chiral solvating agents can differentiate enantiomers. The (1S,2S) configuration produces distinct retention times or splitting patterns compared to its (1R,2R) or (1R,2S) counterparts. Polarimetric analysis can also verify optical activity, with the (+)-isomer showing specific rotation values consistent with literature data .

Q. What are the solubility properties of (1S,2S)-(+)-Pseudoephedrine-D3 HCl in common laboratory solvents?

- Data-Driven Answer:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMF | 30 |

| DMSO | 30 |

| Ethanol | 30 |

| PBS (pH 7.2) | 5 |

- Note: Solubility in PBS is critical for in vitro pharmacological assays. Precipitation in aqueous buffers may require pH adjustment or co-solvents .

Q. What safety precautions are necessary when handling this compound in the lab?

- Safety Protocol: Avoid inhalation of dust/vapors and prolonged skin contact. Use in a fume hood with PPE (gloves, lab coat). The compound is stable under standard conditions but incompatible with oxidizing agents (e.g., peroxides), which may produce hazardous decomposition products like nitrogen oxides .

Advanced Research Questions

Q. How does deuteration at the N-methyl position (D3) influence metabolic stability in pharmacokinetic studies?

- Mechanistic Insight: Deuterium substitution reduces metabolic clearance by the kinetic isotope effect (KIE), slowing CYP450-mediated N-demethylation. This enhances plasma half-life, making the D3 variant useful for tracer studies in drug metabolism. LC-MS/MS with deuterated internal standards is recommended for quantifying isotopic purity and metabolic byproducts .

Q. What analytical methods resolve discrepancies in reported solubility or stability data for pseudoephedrine derivatives?

- Contradiction Analysis: Cross-validate using orthogonal techniques:

- HPLC-UV (λ = 257 nm) for purity assessment .

- Karl Fischer titration to rule out hygroscopic effects.

- Accelerated stability studies (40°C/75% RH) to identify degradation pathways. Discrepancies may arise from batch-specific impurities or solvent lot variations .

Q. How can synthetic routes to (1S,2S)-(+)-Pseudoephedrine-D3 HCl be optimized for isotopic labeling efficiency?

- Synthetic Strategy: Use deuterated methylamine (CD3NH2) in reductive amination of (1S,2S)-phenylpropanolamine. Monitor deuteration efficiency via mass spectrometry (HRMS) and optimize reaction conditions (pH, temperature) to minimize proton exchange. Catalytic deuteration with Pd/C in D2O may supplement labeling .

Data Interpretation & Validation

Q. How should researchers address conflicting spectral data (e.g., NMR, IR) for pseudoephedrine derivatives?

- Resolution Workflow:

Compare with reference spectra from authenticated standards (e.g., ATR-FTIR libraries ).

Verify solvent effects: DMSO-d6 may cause peak broadening in NMR due to hydrogen bonding.

Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Q. What statistical approaches are recommended for analyzing dose-response data in deuterated vs. non-deuterated analogues?

- Analysis Framework:

- Non-linear regression (e.g., Hill equation) to calculate EC50/IC50.

- ANOVA with post-hoc tests (e.g., Tukey’s) to compare deuterium effects across multiple replicates.

- Bootstrap resampling to estimate confidence intervals for small sample sizes .

Ethical & Regulatory Considerations

Q. How can researchers balance open data sharing with patient privacy in clinical trials using deuterated probes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.